molecular formula C8H4Cl2N2O B1400592 6,8-Dichloro-2,7-naphthyridin-1(2H)-one CAS No. 950746-21-1

6,8-Dichloro-2,7-naphthyridin-1(2H)-one

Cat. No. B1400592
M. Wt: 215.03 g/mol
InChI Key: UIVWSQSYQQDTRE-UHFFFAOYSA-N
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Description

“6,8-Dichloro-2,7-naphthyridin-1(2H)-one” is a chemical compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 .

Scientific Research Applications

Catalytic Reactions and Synthesis

  • 6,8-Dichloro-2,7-naphthyridin-1(2H)-one is utilized in Pd-catalyzed amidation reactions. This process enables the synthesis of symmetric and nonsymmetric 2,7-diamido-1,8-naphthyridines, showcasing the compound's versatility in creating diverse chemical structures with good functional-group tolerance (Ligthart et al., 2006).

Material Synthesis and Organic Chemistry

  • The compound is involved in the synthesis of dihydronaphthyridinones with aryl-substituted quaternary benzylic centers, demonstrating its importance in the creation of complex organic molecules (Murray, Rose & Curto, 2023).

Formation of Metal String Complexes

  • In the field of inorganic chemistry, it's used in the synthesis of novel linear hexanuclear cobalt and nickel string complexes. These complexes have applications in magnetic and electrochemical studies, highlighting the compound's role in advanced material science (Chien et al., 2006); (Tsao et al., 2007).

Chemical Derivative Production

  • It serves as a precursor in the preparation of hexafluoro-1,8- and -2,7-naphthyridine, indicating its use in the generation of fluorine-substituted compounds, which are important in various chemical industries (Van Den Ham, 1975).

Discovery of Selective Kinase Inhibitors

  • The compound is foundational in synthesizing MET/AXL kinase inhibitors, displaying its potential in therapeutic research and development (Wang et al., 2020).

Catalytic Applications

  • It is applied in base-catalyzed reactions, showcasing its role in facilitating chemical transformations, thus contributing to more efficient and selective synthesis processes (Liebig & Lüning, 2014).

Fluorescence Studies

  • The use of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one in the Suzuki–Miyaura reactions leads to products with notable fluorescence properties, important in photophysical studies and material science (Ehlers et al., 2013).

Ruthenium Complex Synthesis

  • In coordination chemistry, it is used to create ruthenium complexes with naphthyridine ligands, which are significant in catalysis and oxidation reactions (Boelrijk, Neenan & Reedijk, 1997).

properties

IUPAC Name

6,8-dichloro-2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVWSQSYQQDTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728800
Record name 6,8-Dichloro-2,7-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-2,7-naphthyridin-1(2H)-one

CAS RN

950746-21-1
Record name 6,8-Dichloro-2,7-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension 2,6-dichloro-4-(2-(pyrrolidin-1-yl)vinyl)nicotinonitrile (2 g, 7.457 mmol) in 6 mL of conc-HCl is stirred at 60° C. for 6 hours and stirred at room temperature for 1 hour. The reaction mixture is added to 50 mL of water and the precipitate is collected by filtration and washed with water and ether to give 1.4 g of 6,8-dichloro-2,7-naphthyridin-1(2H)-one as a crude product (pale yellow solid). The dichloro compound was used for the reaction transformations without any further purification.
Name
2,6-dichloro-4-(2-(pyrrolidin-1-yl)vinyl)nicotinonitrile
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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